2-(2-(4-(2-oxo-2-(2-phenylmorpholino)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
2-(2-(4-(2-Oxo-2-(2-phenylmorpholino)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound featuring a benzo[de]isoquinoline-1,3-dione core linked via an ethyl chain to a piperazine moiety. The piperazine group is further substituted with a 2-oxoethyl unit bearing a 2-phenylmorpholine group. Its design shares similarities with pharmacologically active isoindolinone and isoindoline-1,3-dione derivatives, which are known for their affinity to serotonin (5-HT) receptors and acetylcholinesterase (AChE) .
Properties
IUPAC Name |
2-[2-[4-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O4/c35-27(33-18-19-38-26(20-33)22-6-2-1-3-7-22)21-32-14-12-31(13-15-32)16-17-34-29(36)24-10-4-8-23-9-5-11-25(28(23)24)30(34)37/h1-11,26H,12-21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYDJBQENRYITF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)N5CCOC(C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(4-(2-oxo-2-(2-phenylmorpholino)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be broken down into distinct functional groups:
- Benzo[de]isoquinoline core : Known for its diverse biological activities.
- Piperazine ring : Often associated with neuroactive properties.
- Morpholine moiety : Implicated in various pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The piperazine and morpholine components are known to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can lead to significant effects on mood, cognition, and behavior.
Key Mechanisms:
- Receptor Binding : The compound may bind to specific receptors in the central nervous system (CNS), influencing neurotransmission.
- Enzyme Inhibition : It has been suggested that similar compounds exhibit inhibitory effects on enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation in synaptic clefts .
- Cell Signaling Pathways : Interaction with G-protein coupled receptors (GPCRs) could alter downstream signaling pathways, affecting cellular responses.
Biological Activity and Pharmacological Effects
Research indicates several potential pharmacological applications for this compound:
1. Antidepressant Activity
Studies have shown that derivatives of piperazine can exhibit antidepressant-like effects in animal models. The interaction with serotonin receptors is a key factor in this activity .
2. Anticancer Potential
The benzo[de]isoquinoline structure has been linked to anticancer properties. Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells .
3. Neuroprotective Effects
Research on related compounds indicates potential neuroprotective effects, possibly through the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses .
Data Table of Biological Activities
Case Study 1: Antidepressant Efficacy
In a study assessing the antidepressant potential of piperazine derivatives, it was found that certain modifications led to increased binding affinity at serotonin receptors, resulting in significant behavioral changes in rodent models.
Case Study 2: Cancer Cell Apoptosis
A recent investigation into the anticancer properties of benzo[de]isoquinoline derivatives highlighted the ability of these compounds to trigger apoptotic pathways in breast cancer cell lines, suggesting a promising avenue for therapeutic development.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(2-(4-(2-oxo-2-(2-phenylmorpholino)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exhibit significant anticancer properties. For instance, derivatives of benzo[de]isoquinoline have shown high levels of antimitotic activity against various human tumor cell lines, with mean GI50 values indicating effective growth inhibition .
Neuropharmacological Effects
The piperazine component of the compound is known for its neuropharmacological effects. Research has suggested that similar piperazine derivatives can modulate neurotransmitter systems, potentially leading to applications in treating neurological disorders such as anxiety and depression .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of compounds within this structural class. Some derivatives have demonstrated efficacy against a range of bacterial strains, suggesting potential use in developing new antibiotics .
Case Study 1: Anticancer Efficacy
In a study conducted by the National Cancer Institute, a related compound was tested against a panel of cancer cell lines. The results showed significant inhibition rates across multiple types of cancer cells, highlighting the potential for further development as an anticancer agent .
Case Study 2: Neuropharmacological Screening
A derivative featuring the piperazine moiety was evaluated for its effects on serotonin receptors. The findings indicated that it could enhance serotonin activity, suggesting potential applications in treating mood disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Relevance
The compound is part of a broader class of N-substituted piperazine-isoindolinone/isoquinoline hybrids. Key structural analogues include:
Key Structural and Functional Differences
Dimethyl substitution on the isoquinoline core (Compound 7) increases lipophilicity, which may improve blood-brain barrier permeability but reduce solubility .
Piperazine Substituents: Target Compound: The 2-phenylmorpholino group introduces a cyclic ether and tertiary amine, enabling hydrogen bonding and conformational flexibility. This contrasts with the 2-methoxyphenyl group in Compound 9, which lacks a morpholine ring but retains serotonin receptor affinity . Fluorobenzoyl vs. Benzodioxolylmethyl: Fluorine in Compound 4d enhances electronegativity and metabolic stability, while the benzodioxole group in Ev6 may confer steric hindrance, reducing receptor binding .
Synthetic Accessibility: The target compound’s synthesis likely involves coupling a 2-phenylmorpholino-ethylpiperazine with a benzo[de]isoquinoline-dione precursor, analogous to methods used for Compound 9 (piperazine-chloroalkyl coupling) . Compound 7’s hydroxylation via BBr3-mediated demethylation highlights the importance of post-synthetic modifications to fine-tune pharmacokinetics .
Research Findings and SAR Insights
- 5-HT1A Receptor Affinity: Compound 9’s high 5-HT1A affinity suggests that methoxy and phenyl groups on piperazine are critical for receptor interaction.
- Metabolic Stability: Fluorine in Compound 4d and morpholino in the target compound could reduce oxidative metabolism compared to hydroxylated derivatives (e.g., Compound 7) .
- Solubility vs. Permeability: Hydrophilic groups (e.g., hydroxyl in Compound 7) improve solubility but may limit CNS penetration, whereas lipophilic cores (dimethylisoquinoline in Compound 7) favor membrane permeability .
Q & A
Q. Designing a structure-activity relationship (SAR) study for optimizing pharmacokinetics :
- Methodology :
Synthesize analogs with varied substituents on the phenylmorpholino group (e.g., electron-withdrawing -NO₂ vs. electron-donating -OCH₃).
Assess metabolic stability using liver microsomes (e.g., t₁/₂ in human vs. rat).
Correlate logD values (octanol/water) with blood-brain barrier permeability via PAMPA assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
